molecular formula C24H21Cl2N3O2 B278392 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide

Cat. No. B278392
M. Wt: 454.3 g/mol
InChI Key: MOJNHOZPOIPWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide, also known as BZP-D, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is a derivative of benzamide and piperazine, and its molecular formula is C21H18Cl2N4O.

Mechanism Of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, thereby exerting its pharmacological effects.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent antitumor activity, as well as antifungal and antiviral properties. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide has also been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes that play important roles in various physiological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide is its potential toxicity, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide. One area of interest is the development of new derivatives of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide that exhibit enhanced pharmacological activity and reduced toxicity. Another area of interest is the study of the mechanisms of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide, which could provide important insights into its potential applications in the field of medicinal chemistry. Additionally, further research is needed to explore the potential of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide as a therapeutic agent for various diseases and conditions.

Synthesis Methods

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide involves the reaction between 2,5-dichlorobenzoyl chloride and 1-(4-benzoylpiperazin-1-yl)benzene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including antitumor, antifungal, and antiviral properties. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide has also been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase.

properties

Product Name

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide

Molecular Formula

C24H21Cl2N3O2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide

InChI

InChI=1S/C24H21Cl2N3O2/c25-18-10-11-20(26)19(16-18)23(30)27-21-8-4-5-9-22(21)28-12-14-29(15-13-28)24(31)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,27,30)

InChI Key

MOJNHOZPOIPWLR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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